molecular formula C16H16O2S B7882214 Methyl 2-phenyl-3-(phenylsulfanyl)propanoate

Methyl 2-phenyl-3-(phenylsulfanyl)propanoate

Cat. No.: B7882214
M. Wt: 272.4 g/mol
InChI Key: MDFKQAGNLYJOLS-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-3-(phenylsulfanyl)propanoate: is an organic compound belonging to the class of phenyl sulfides. It consists of a phenyl group attached to the second carbon of a propanoate chain, with a phenylsulfanyl group at the third carbon. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with phenylacetic acid and phenylthiol.

  • Reaction Steps: The phenylthiol is first converted to its corresponding thiolate anion, which then reacts with phenylacetic acid in the presence of a base to form the desired product.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring consistent quality and yield.

  • Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.

  • Safety Measures: Industrial production involves strict safety protocols to handle reactive intermediates and byproducts.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form phenylsulfinic acid derivatives.

  • Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenylthio group.

  • Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines or halides are employed under various conditions.

Major Products Formed:

  • Oxidation Products: Phenylsulfinic acid derivatives.

  • Reduction Products: Phenylthio derivatives.

  • Substitution Products: Various substituted phenylsulfanyl or phenylthio compounds.

Scientific Research Applications

Chemistry: Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an anti-inflammatory or antioxidant agent. Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group plays a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 2-phenyl-3-(phenylsulfinyl)propanoate: A closely related compound with a sulfinyl group instead of a sulfanyl group.

  • Methyl 2-phenyl-3-(phenylselenyl)propanoate: Contains a selenyl group, which imparts different chemical properties.

Uniqueness: Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-phenyl-3-phenylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-18-16(17)15(13-8-4-2-5-9-13)12-19-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFKQAGNLYJOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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